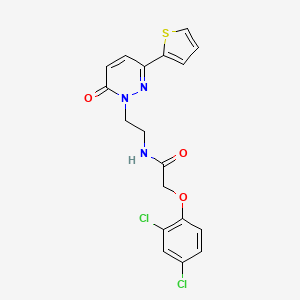

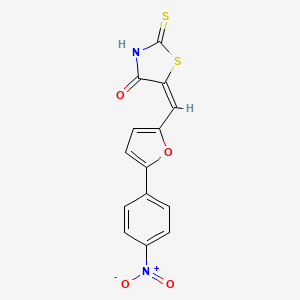

![molecular formula C16H11ClF3N3S B2461237 N-苄基-4-[3-氯-5-(三氟甲基)吡啶-2-基]-1,3-噻唑-2-胺 CAS No. 2059513-05-0](/img/structure/B2461237.png)

N-苄基-4-[3-氯-5-(三氟甲基)吡啶-2-基]-1,3-噻唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-benzyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-amine” is a complex organic compound. It likely contains a benzyl group, a thiazol-2-amine group, and a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For example, trifluoromethyl groups can be introduced into molecules through various methods, including direct fluorination or using a trifluoromethyl-containing building block .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The trifluoromethyl group (-CF3), for instance, is a common feature in many pharmaceutical compounds .

Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the specific conditions and reagents used. For instance, trifluoromethylpyridine and its intermediates are important ingredients for many agrochemical and pharmaceutical compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, trifluoromethyl groups can significantly affect the properties of the molecules they are part of .

作用机制

The mechanism of action of BCT-100 involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the activity of the NMDA receptor, which is a receptor that is involved in synaptic plasticity and memory formation. Additionally, BCT-100 has been found to inhibit the activity of the bacterial enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA.

Biochemical and Physiological Effects

BCT-100 has been found to exhibit various biochemical and physiological effects in the body. It has been found to induce apoptosis in cancer cells, inhibit bacterial growth, and improve cognitive function. Additionally, BCT-100 has been found to exhibit antioxidant activity and reduce oxidative stress in the body. It has also been found to exhibit anti-inflammatory activity and reduce inflammation in the body.

实验室实验的优点和局限性

One of the advantages of using BCT-100 in lab experiments is its potent activity against various enzymes and receptors in the body. This makes it a valuable tool for studying the mechanisms of various diseases and developing new treatments. However, one of the limitations of using BCT-100 in lab experiments is its potential toxicity. It has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.

未来方向

There are several future directions for research on BCT-100. One direction is to further explore its potential use in the treatment of cancer. This could involve studying its effects on different types of cancer cells and developing new treatment strategies. Another direction is to further explore its potential use in the treatment of bacterial infections. This could involve studying its effects on different bacterial strains and developing new antibiotics. Additionally, future research could focus on developing new derivatives of BCT-100 with improved potency and reduced toxicity.

合成方法

The synthesis method of BCT-100 involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the reaction of 2-chloronicotinic acid with thionyl chloride to form 2-chloronicotinoyl chloride. The second step involves the reaction of 2-chloronicotinoyl chloride with benzylamine to form N-benzyl-2-chloronicotinamide. The third step involves the reaction of N-benzyl-2-chloronicotinamide with thiourea to form N-benzyl-4-(2-chloronicotinamido)thiourea. The final step involves the reaction of N-benzyl-4-(2-chloronicotinamido)thiourea with trifluoroacetic acid to form N-benzyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-amine.

科学研究应用

铃木-宫浦偶联反应

铃木-宫浦(SM)偶联反应是一种强大的碳-碳键形成方法。它涉及在钯催化剂的作用下,有机硼化合物与芳基或乙烯基卤化物的交叉偶联。 该化合物的三氟甲基增强了其在SM偶联反应中的反应性,从而导致合成各种联芳基化合物 。该应用在医药化学、材料科学和天然产物合成中得到应用。

抗抑郁研究

研究人员探索了新型抗抑郁药物分子的合成。该化合物的独特结构,包括三氟甲基吡啶部分,可能对其作为抗抑郁剂的潜力做出贡献。 研究其与神经递质受体的相互作用,并了解其药理学特性,可以为药物开发提供宝贵的见解 。

抗菌特性

体外研究评估了含有三氟甲基吡啶骨架的衍生物的抗菌活性。这些衍生物对革兰氏阳性菌和革兰氏阴性菌均显示出有希望的效果。 进一步的研究可以探索其作用机制和潜在的临床应用 。

选择性5-羟色胺再摄取抑制剂(SSRIs)

三氟甲基已被整合到具有5-羟色胺再摄取抑制活性的分子中。例如,它在酚环的对位存在显着地增加了抑制5-羟色胺(5-HT)摄取的效力。 这些见解有助于设计更有效的SSRIs,用于治疗抑郁症和相关疾病 。

氟乐灵的合成

该化合物是合成氟乐灵的关键中间体,氟乐灵是一种用于农业的除草剂。 其简单的一步反应得到2-氯-5-(三氟甲基)吡啶,突出了其在农用化学品应用中的效用 。

安全和危害

属性

IUPAC Name |

N-benzyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClF3N3S/c17-12-6-11(16(18,19)20)8-21-14(12)13-9-24-15(23-13)22-7-10-4-2-1-3-5-10/h1-6,8-9H,7H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPADHVUELNUPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClF3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-ethoxyphenyl)-6-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2461158.png)

![3-[(6-Chloroquinazolin-4-yl)amino]-1-thiophen-3-ylpropan-1-ol](/img/structure/B2461164.png)

![(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-[2-nitro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2461165.png)

![4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole](/img/structure/B2461169.png)

![(5-Bromothiophen-2-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2461170.png)

![N-(3-chlorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2461171.png)

![N-(3-chloro-4-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2461173.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2461175.png)